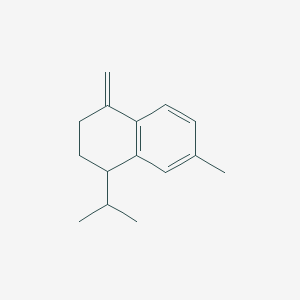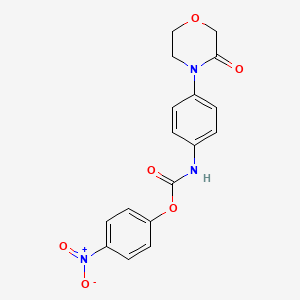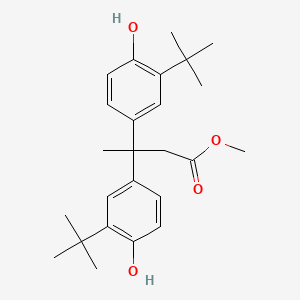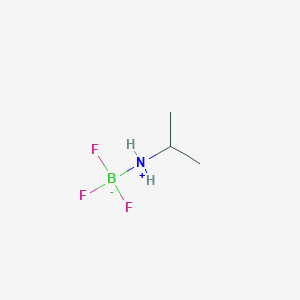![molecular formula C22H16F6N4O2 B13419227 1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B13419227.png)
1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide is a fluorinated aromatic diamine compound. It is characterized by the presence of trifluoromethyl groups and amino groups attached to a benzene ring, making it a valuable building block in the synthesis of high-performance polymers, particularly polyimides. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide typically involves the reaction of 4-amino-2-(trifluoromethyl)aniline with terephthaloyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, large-scale purification techniques, such as distillation and crystallization, are employed to achieve the required purity levels for industrial applications .
化学反応の分析
Types of Reactions
1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polyimides, which are employed in the production of high-performance materials for aerospace, electronics, and automotive industries.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques due to its fluorinated structure.
Industry: Utilized in the production of coatings, adhesives, and films with exceptional thermal and chemical resistance
作用機序
The mechanism of action of 1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide involves its ability to interact with various molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the amino groups can form hydrogen bonds with biological molecules, facilitating its binding to specific targets .
類似化合物との比較
Similar Compounds
1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene: Another fluorinated diamine used in the synthesis of polyimides with similar properties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A thiourea derivative with applications in catalysis and organic synthesis
Uniqueness
1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide is unique due to its specific combination of trifluoromethyl and amino groups, which impart distinct properties such as high thermal stability, chemical resistance, and the ability to form stable complexes with various molecules. These characteristics make it a valuable compound in the development of advanced materials and applications in diverse fields .
特性
分子式 |
C22H16F6N4O2 |
|---|---|
分子量 |
482.4 g/mol |
IUPAC名 |
1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C22H16F6N4O2/c23-21(24,25)15-9-13(29)5-7-17(15)31-19(33)11-1-2-12(4-3-11)20(34)32-18-8-6-14(30)10-16(18)22(26,27)28/h1-10H,29-30H2,(H,31,33)(H,32,34) |
InChIキー |
KVZQSTPCNOSRKL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)C(F)(F)F)C(=O)NC3=C(C=C(C=C3)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)
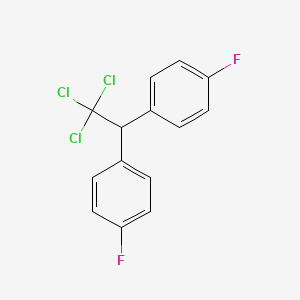
![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)
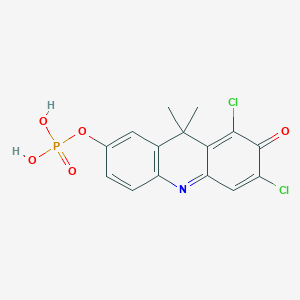
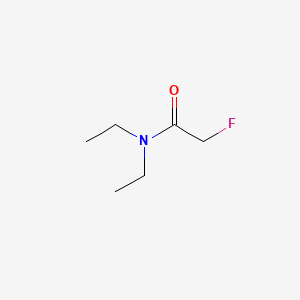
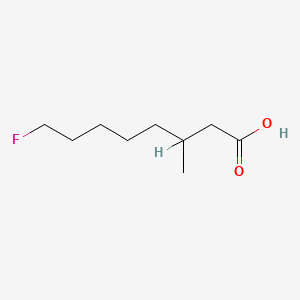

![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)
